

In-Depth Technical Guide: 2,4-Difluoro-6-iodoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-6-iodoaniline

Cat. No.: B1331585

[Get Quote](#)

CAS Number: 582319-15-1

This technical guide provides a comprehensive overview of **2,4-Difluoro-6-iodoaniline**, a key halogenated aromatic amine intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

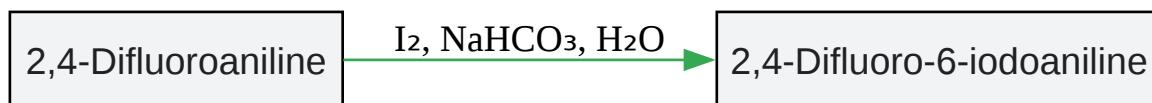
Chemical and Physical Properties

2,4-Difluoro-6-iodoaniline is a substituted aniline with the molecular formula $C_6H_4F_2IN$. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple halogen atoms provides distinct reactive sites for various chemical transformations.

Table 1: Physical and Chemical Properties of **2,4-Difluoro-6-iodoaniline**

Property	Value
CAS Number	582319-15-1
Molecular Formula	C ₆ H ₄ F ₂ IN
Molecular Weight	255.00 g/mol
Appearance	Not explicitly available, likely a solid
Purity	Typically ≥95% - ≥98%

Synthesis and Experimental Protocols


While a specific detailed protocol for the synthesis of **2,4-Difluoro-6-iodoaniline** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as other halogenated anilines. A general approach often involves the iodination of a corresponding difluoroaniline precursor.

A potential synthetic pathway can be extrapolated from the synthesis of related trihaloanilines. [1] The synthesis of a related compound, 2,4-dichloro-3,5-difluoro-6-iodoaniline, was achieved through the chlorination of 3,5-difluoro-4-iodoaniline.[1] This suggests a possible route to **2,4-Difluoro-6-iodoaniline** could involve the direct iodination of 2,4-difluoroaniline under controlled conditions.

Hypothetical Experimental Protocol for the Synthesis of **2,4-Difluoro-6-iodoaniline**:

This protocol is a hypothetical adaptation based on general procedures for the iodination of anilines and should be optimized and performed with caution by qualified chemists.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Hypothetical iodination of 2,4-difluoroaniline.

Materials:

- 2,4-Difluoroaniline
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)
- Deionized water
- Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

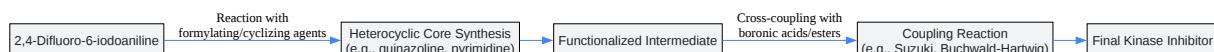
- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable amount of water containing sodium bicarbonate.
- Cool the mixture in an ice bath.
- Slowly add powdered iodine in portions to the stirred solution.
- Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, the crude product can be collected by filtration.
- The crude product is then dissolved in an appropriate organic solvent and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2,4-Difluoro-6-iodoaniline**.
- Further purification can be achieved by recrystallization or column chromatography.

Spectral Data

Detailed, experimentally verified spectral data for **2,4-Difluoro-6-iodoaniline** is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data for **2,4-Difluoro-6-iodoaniline**

Technique	Expected Features
¹ H NMR	Aromatic protons will appear as multiplets or doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet.
¹³ C NMR	Signals for the six aromatic carbons will be observed, with the carbons attached to fluorine exhibiting splitting (C-F coupling). The carbon attached to iodine will be significantly downfield.
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C-N stretching, C-F stretching, and C-I stretching will be present.
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 255. The isotopic pattern of iodine would be observable.


Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors for cancer therapy. The unique substitution pattern of **2,4-Difluoro-6-iodoaniline** offers medicinal chemists a versatile scaffold for developing novel therapeutic agents.

The aniline moiety can be utilized in coupling reactions to form more complex heterocyclic structures, which are common cores of many kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions.

Logical Workflow for Kinase Inhibitor Synthesis:

The general workflow for synthesizing a pharmaceutical intermediate from an aniline derivative like **2,4-Difluoro-6-iodoaniline** often involves coupling reactions to construct a more complex molecular scaffold, which then forms the core of a kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: General workflow for kinase inhibitor synthesis.

While specific examples of drugs synthesized from **2,4-Difluoro-6-iodoaniline** are not prominently documented, its structural motifs are present in various kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. For instance, substituted anilines are key components of inhibitors targeting kinases in the Ras-MAPK signaling cascade.

Signaling Pathway Context:

Many kinase inhibitors target components of critical signaling pathways that are often dysregulated in cancer. The Ras-MAPK pathway is a key example, controlling cell proliferation, differentiation, and survival.

[Click to download full resolution via product page](#)

Caption: Simplified Ras-MAPK signaling pathway and a potential point of inhibition.

Safety and Handling

Detailed safety information for **2,4-Difluoro-6-iodoaniline** is not explicitly available. However, based on the data for structurally similar compounds like 2,4-difluoroaniline and other iodoanilines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

General Handling Precautions:

- Ingestion: May be harmful if swallowed.
- Inhalation: May cause respiratory irritation.
- Skin Contact: May cause skin irritation.
- Eye Contact: May cause serious eye irritation.

Recommended PPE:

- Safety glasses with side-shields
- Gloves
- Lab coat
- Work in a fume hood to avoid inhalation of dust or vapors.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Suppliers

2,4-Difluoro-6-iodoaniline is available from various chemical suppliers specializing in research and development chemicals. It is important to source this compound from a reputable supplier to ensure high purity and quality for reliable experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vanderbilt.edu [vanderbilt.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Difluoro-6-iodoaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331585#cas-number-for-2-4-difluoro-6-iodoaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com